![molecular formula C16H26O2S3 B14287241 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol CAS No. 141890-05-3](/img/structure/B14287241.png)
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol is an organic compound characterized by the presence of a methoxy group and a phenolic hydroxyl group attached to a benzene ring. This compound also features a propyl chain substituted with three ethylsulfanyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol typically involves multiple steps, starting with the preparation of the phenolic core. The methoxy group is introduced via methylation of a hydroxybenzene derivative. The propyl chain with ethylsulfanyl groups can be synthesized through a series of substitution reactions, where ethylsulfanyl groups are introduced using reagents like ethylthiol and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methoxy and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated phenolic compounds.
Substitution: Various substituted phenolic derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic hydroxyl group can interact with enzymes and proteins, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-propyl-: Similar structure but lacks the ethylsulfanyl groups.
Phenol, 2-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of the propyl chain with ethylsulfanyl groups.
Uniqueness
2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol is unique due to the presence of three ethylsulfanyl groups on the propyl chain, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
141890-05-3 |
|---|---|
Molecular Formula |
C16H26O2S3 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol |
InChI |
InChI=1S/C16H26O2S3/c1-5-19-15(11-16(20-6-2)21-7-3)12-8-9-13(17)14(10-12)18-4/h8-10,15-17H,5-7,11H2,1-4H3 |
InChI Key |
ZEPFNUANLIBTAK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(CC(SCC)SCC)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


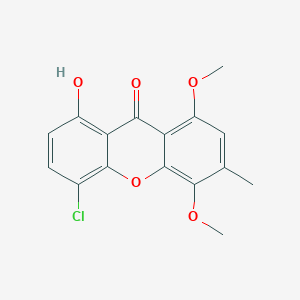
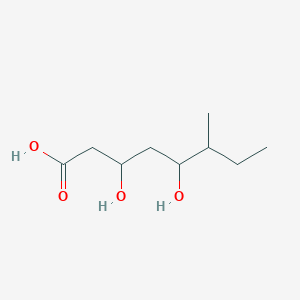
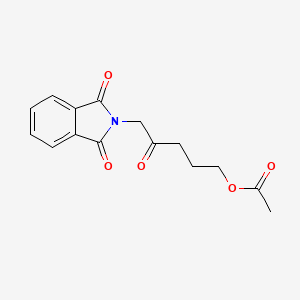
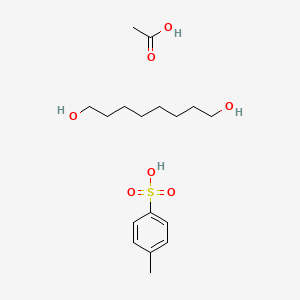
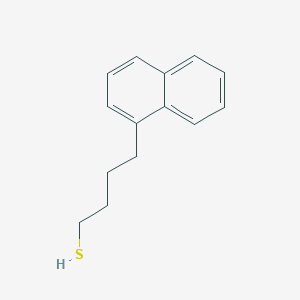
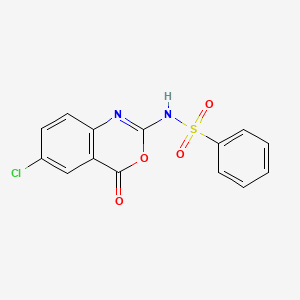
![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
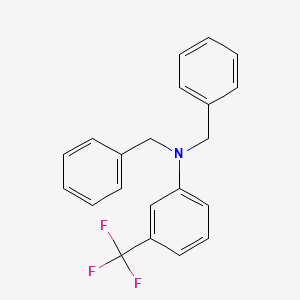
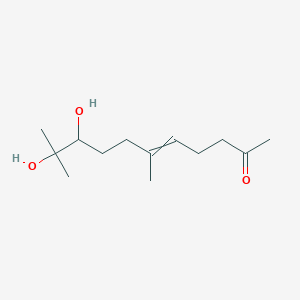
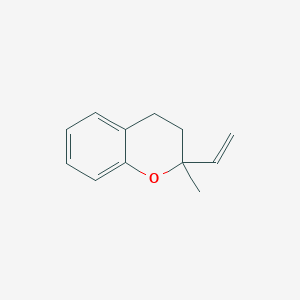
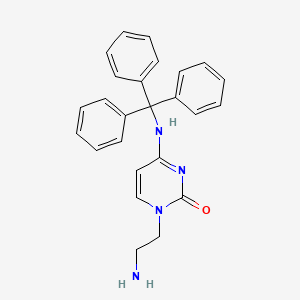
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)

